molecular formula C14H26N2O4 B7922819 {2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

{2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Cat. No.: B7922819
M. Wt: 286.37 g/mol
InChI Key: YTHUACCOUUIRSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a synthetic organic compound that features a pyrrolidine ring substituted with an acetic acid moiety and a tert-butoxycarbonyl (Boc) protected amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced via a nucleophilic substitution reaction using a halogenated acetic acid derivative.

    Protection of the Amine Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group of the acetic acid moiety, converting it to an alcohol.

    Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Alcohol derivatives of the acetic acid moiety.

    Substitution: Free amine after Boc deprotection.

Scientific Research Applications

Chemistry

In organic synthesis, {2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid serves as a building block for the synthesis of more complex molecules. Its protected amine group allows for selective reactions without interference from the amine functionality.

Biology and Medicine

This compound is explored for its potential in drug development, particularly as a precursor for the synthesis of pharmaceutical agents. Its structural features make it a candidate for studying enzyme interactions and receptor binding.

Industry

In the chemical industry, this compound can be used in the production of fine chemicals and intermediates for various applications, including agrochemicals and materials science.

Mechanism of Action

The mechanism of action of {2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The free amine can then interact with biological targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    {2-[(tert-Butoxycarbonyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid: Similar structure but lacks the ethyl group.

    {2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

The presence of the ethyl group and the pyrrolidine ring in {2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid provides unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more versatile in various applications.

Properties

IUPAC Name

2-[2-[[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-15(13(19)20-14(2,3)4)9-11-7-6-8-16(11)10-12(17)18/h11H,5-10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHUACCOUUIRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.